molecular formula C20H16FN7O2 B265779 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265779
M. Wt: 405.4 g/mol
InChI Key: WEPSZSKJGYJPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TAT-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. TAT-1 belongs to the class of cyclophanes, which are cyclic organic compounds that have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is believed to involve the modulation of several cellular pathways. 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in animal models. 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have neuroprotective effects, and may have potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized in the laboratory. 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been found to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One potential area of research is the development of 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one as a therapeutic agent for cancer, HIV, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The first step is the synthesis of a precursor molecule, which is then converted to 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one through a series of chemical reactions. The synthesis of 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been described in detail in several scientific publications, and the compound has been successfully synthesized in the laboratory.

Scientific Research Applications

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied for its potential applications in scientific research. The compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. 10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to have potential as a therapeutic agent for a variety of diseases, including cancer, HIV, and Alzheimer's disease.

properties

Product Name

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C20H16FN7O2

Molecular Weight

405.4 g/mol

IUPAC Name

10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H16FN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18,26-27H,2H2,1H3

InChI Key

WEPSZSKJGYJPEN-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

SMILES

CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5F

Origin of Product

United States

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